BenchChemオンラインストアへようこそ!

WRW4

Receptor Selectivity GPCR Pharmacology Neutrophil Biology

WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) is the definitive tool for isolating FPR2-mediated signaling. Unlike pan-antagonists (Boc-2) or FPR1-selective tools (Cyclosporin H), WRW4 selectively antagonizes FPR2/FPRL1 (IC50 0.23 µM) at ≤10 µM, eliminating FPR1 confounding. Validated to block Aβ42-induced calcium mobilization, chemotaxis, and superoxide production in human phagocytes. Essential for Alzheimer's models, inflammation research, and novel FPR2 ligand profiling. Supplied lyophilized, ≥98% purity, ready for in vitro and in vivo pharmacology.

Molecular Formula C61H65N15O6
Molecular Weight 1104.29
CAS No. 878557-55-2
Cat. No. B561559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRW4
CAS878557-55-2
SynonymsAlternative Name: WRW4
Molecular FormulaC61H65N15O6
Molecular Weight1104.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N
InChIInChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1
InChIKeyIRJDOVLLPORVJP-WOAIKHIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRW4 (CAS 878557-55-2): A Selective Formyl Peptide Receptor Antagonist for Preclinical Inflammation and Immunology Research


WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH₂) is a synthetic hexapeptide with the molecular formula C₆₁H₆₅N₁₅O₆ and a molecular weight of 1104.27 g/mol . It functions as a selective antagonist of formyl peptide receptor 2 (FPR2, also known as FPRL1 or ALX), a G protein-coupled receptor (GPCR) implicated in inflammation, immune cell trafficking, and neuroinflammatory pathology . WRW4 is soluble in DMSO (≥100 mg/mL) and water (≥50 mg/mL) , and is supplied as a lyophilized powder with purity typically exceeding 99% (HPLC) for research use .

Why Generic Substitution Fails: The Critical Importance of FPR2 Subtype Selectivity in WRW4-Based Research


The formyl peptide receptor (FPR) family comprises three structurally related GPCRs (FPR1, FPR2/ALX, and FPR3) that exhibit distinct, and sometimes opposing, roles in inflammation, host defense, and tissue repair [1]. While broad-spectrum FPR antagonists like cyclosporin H or Boc-peptides (e.g., Boc-FLFLF) are available, their use at concentrations required for complete pathway inhibition often compromises receptor subtype specificity, leading to ambiguous or confounding experimental outcomes [2]. WRW4's well-documented selectivity profile, particularly its ability to discriminate between FPR2 and FPR1 at defined concentration ranges, makes it an indispensable tool for dissecting FPR2-specific signaling in complex biological systems, where generic substitution would fail to isolate the target pathway [3].

Quantitative Evidence for the Scientific Selection of WRW4: A Comparator-Based Analysis


FPR2 vs. FPR1 Functional Antagonism: WRW4 Confers Subtype Selectivity Unattainable with Cyclosporin H

WRW4 demonstrates a clear concentration-dependent selectivity window between FPR2 and FPR1, a property not shared by cyclosporin H or Boc-peptides. In a head-to-head comparison of functional antagonism in human neutrophils, WRW4 specifically inhibited FPR2 (FPRL1) signaling at low concentrations, whereas cyclosporin H preferentially inhibited FPR1 [1]. The study explicitly states that to specifically inhibit the FPR2 response, the antagonist WRW4 should be used [1]. The practical implication is that cyclosporin H, even at low concentrations, will confound FPR1/FPR2 discrimination.

Receptor Selectivity GPCR Pharmacology Neutrophil Biology

In Vivo Pathway Validation: WRW4 Blocks FPR2-Mediated Anxiolysis While Boc-FLFLF (FPR1 Antagonist) Fails

In a mouse behavioral model (elevated plus-maze test), the anxiolytic-like activity of the FPR2-preferring agonist rubimetide (0.1 mg/kg, i.p.) was completely blocked by pretreatment with WRW4, an FPR2 antagonist, but was not affected by pretreatment with Boc-FLFLF, an FPR1 antagonist [1]. This experiment directly demonstrates WRW4's capacity for in vivo target engagement and its functional specificity in a whole-animal model, distinguishing it from an FPR1-selective tool compound.

Behavioral Pharmacology Neuroinflammation In Vivo Target Validation

Receptor Subtype Selectivity Profile: WRW4 Exhibits a ~2.5-Fold Higher Potency for FPR2 over FPR3

According to the IUPHAR/BPS Guide to Pharmacology, WRW4 demonstrates a clear rank order of potency within the FPR family. Its pIC₅₀ value for FPR2 is 6.6 (IC₅₀ ≈ 251 nM), which is significantly higher than its pIC₅₀ value for FPR3 of 6.0 (IC₅₀ ≈ 1,000 nM) [1]. This translates to a approximately 2.5-fold selectivity window for FPR2 over FPR3 under these assay conditions. This quantitative selectivity data is critical for experimental design where off-target activity on FPR3 must be minimized.

Receptor Pharmacology Selectivity Profiling FPR2 Antagonism

Functional Antagonism In Vivo: WRW4 Significantly Reduces Leukocyte Infiltration in a Model of S. aureus Infection

In an in vivo model of intraperitoneal S. aureus USA300 challenge, pretreatment with WRW4 significantly reduced granulocyte infiltration into the peritoneum. The study demonstrated that WRW4, but not a scrambled control peptide (wwrw3), effectively blocked leukocyte migration [1]. This functional evidence supports the use of WRW4 as a tool to dissect the role of FPR2 in host defense against bacterial infection.

Host Defense Infectious Disease Neutrophil Migration

Potency in Binding Inhibition: WRW4's IC₅₀ of 0.23 μM for Displacing WKYMVm from FPR2 is a Standard Benchmark for the Class

WRW4 potently inhibits the binding of the radiolabeled agonist peptide WKYMVm to FPR2 (formerly known as FPRL1) with an IC₅₀ of 0.23 μM [1]. This value, reported consistently across multiple primary publications and authoritative databases, serves as a key benchmark for comparing the potency of novel FPR2 antagonists [2]. While this is a class-level inference, the consistency of this quantitative value establishes WRW4 as a reference antagonist for FPR2 binding studies.

Binding Assay Receptor Pharmacology FPR2 Antagonism

Functional Selectivity in Primary Human Cells: WRW4 Blocks Amyloid-β42-Induced Neutrophil Activation but Not fMLF (FPR1) Responses

In primary human neutrophils, WRW4 (10 μM) completely inhibited superoxide generation and chemotactic migration induced by the FPR2 agonist amyloid β42 (Aβ42) peptide. In contrast, WRW4 did not inhibit responses induced by the FPR1-selective agonist fMLF [1]. This functional discrimination in a therapeutically relevant primary human cell type provides strong evidence for WRW4's utility in dissecting FPR2-specific contributions to neuroinflammatory processes, such as those observed in Alzheimer's disease.

Neuroinflammation Alzheimer's Disease Neutrophil Biology

Primary Research and Preclinical Application Scenarios for WRW4 Based on Comparative Evidence


Dissecting FPR2 vs. FPR1 Signaling in Primary Human Neutrophils

As demonstrated by its ability to block Aβ42 (FPR2)- but not fMLF (FPR1)-induced neutrophil activation [1], WRW4 is ideally suited for ex vivo studies aimed at parsing the distinct contributions of FPR2 and FPR1 to chemotaxis, superoxide generation, and cytokine production in human leukocytes. This is in contrast to cyclosporin H, which preferentially inhibits FPR1 [2].

In Vivo Validation of FPR2-Mediated Behavioral and Neuroinflammatory Phenotypes

The direct head-to-head evidence showing that WRW4, but not the FPR1 antagonist Boc-FLFLF, blocks FPR2-mediated anxiolytic effects [3] positions WRW4 as a critical tool for in vivo target validation in rodent models of anxiety, depression, and cognitive decline. Its use in intracerebroventricular administration has also been shown to ameliorate diabetes-related cognitive decline, further supporting its application in neuroinflammation research [4].

Investigating FPR2 in Host Defense and Bacterial Infection Models

WRW4's demonstrated efficacy in blocking S. aureus-induced leukocyte infiltration in vivo, and its clear distinction from a scrambled control peptide [5], makes it the antagonist of choice for studies examining the role of FPR2 in host-pathogen interactions, particularly for investigating how bacterial peptides (e.g., PSMs) subvert the host immune response. This scenario directly leverages WRW4's validated in vivo activity.

Benchmarking Novel FPR2 Antagonists in Binding and Functional Assays

Given its widely reproduced IC₅₀ of 0.23 μM for inhibiting WKYMVm binding to FPR2 , WRW4 serves as an essential reference standard for medicinal chemistry and pharmacology programs developing next-generation FPR2 antagonists. Its well-characterized potency and selectivity profile provide a reliable benchmark for comparative binding and functional studies, ensuring that new compounds are evaluated against a consistent and well-documented control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRW4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.